2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7-chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid. This comprehensive designation reflects the complete structural architecture of the molecule, incorporating each substituent group and their respective positions on the quinoline framework. Alternative systematic nomenclature includes 2-(4-(sec-butyl)phenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, which emphasizes the secondary butyl configuration of the alkyl substituent.

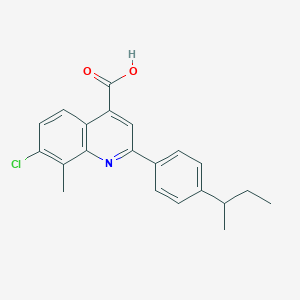

The molecular structure consists of a quinoline heterocycle as the central framework, which is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The quinoline core bears three primary substituents: a carboxylic acid functional group at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position. The 2-position of the quinoline ring is substituted with a 4-(1-methylpropyl)phenyl group, creating an extended aromatic system with an aliphatic branch.

The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as O=C(C1=CC(C2=CC=C(C(C)CC)C=C2)=NC3=C(C)C(Cl)=CC=C13)O. The International Chemical Identifier string provides another standardized representation: InChI=1S/C21H20ClNO2/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(24)25)16-9-10-18(22)13(3)20(16)23-19/h5-12H,4H2,1-3H3,(H,24,25). These systematic representations enable precise computational analysis and database searching for research applications.

CAS Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 590350-41-7. This unique numerical identifier serves as the definitive reference for this specific structural isomer within chemical databases and regulatory documentation. The CAS number system provides unambiguous identification regardless of nomenclature variations or language differences, making it essential for international chemical commerce and research communication.

Several alternative chemical database identifiers are associated with this compound. The Molecular Design Limited number is designated as MFCD03422143. The Environmental Protection Agency DSSTox Substance Identifier, while not explicitly provided in available sources, represents another standardized identification system used for environmental and toxicological databases. Additional catalog numbers from various chemical suppliers include A713544, QZ-1767, ACS695878, and 1P00JBYI, reflecting the compound's availability through multiple commercial sources.

The International Chemical Identifier Key, derived from the complete InChI string, provides a fixed-length condensed representation: LIPSTZJOPWNOMD-UHFFFAOYSA-N. This twenty-seven character identifier serves as a unique molecular fingerprint that can be used for rapid database searches and structural comparison algorithms. The InChI Key system offers advantages over traditional identifiers by encoding structural information directly within the identifier string.

It is important to distinguish this compound from closely related structural analogs that possess different CAS numbers. The tert-butyl isomer, 2-(4-tert-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, carries the CAS number 863182-58-5. Similarly, the linear butyl analog, 2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, is assigned CAS number 863182-54-1. These distinctions highlight the importance of precise identifier usage in chemical documentation and procurement.

Molecular Weight and Empirical Formula Analysis

The molecular formula for this compound is established as C21H20ClNO2. This empirical formula indicates the compound contains twenty-one carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The systematic distribution of these elements reflects the complex aromatic and aliphatic structural components that characterize this quinoline derivative.

The molecular weight is precisely determined as 353.84 grams per mole. This relatively high molecular weight reflects the extended conjugated system and multiple substituent groups present in the structure. The molecular weight calculation incorporates the atomic masses of all constituent elements, with carbon contributing approximately 71.2 percent, hydrogen 5.7 percent, chlorine 10.0 percent, nitrogen 4.0 percent, and oxygen 9.1 percent of the total molecular mass.

Detailed molecular property analysis reveals several important characteristics that influence the compound's chemical behavior and potential applications. The compound contains three hydrogen bond acceptor sites, corresponding to the carboxylic acid oxygen atoms and the quinoline nitrogen atom. One hydrogen bond donor site is present, associated with the carboxylic acid hydroxyl group. The rotatable bond count is determined to be three, indicating moderate conformational flexibility despite the rigid quinoline framework.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H20ClNO2 | |

| Molecular Weight | 353.84 g/mol | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 3 | |

| Heavy Atom Count | 25 | |

| Aromatic Ring Count | 3 |

The exact mass, calculated using precise atomic masses rather than average atomic weights, is determined as 353.1182566 Daltons. This precise mass measurement is particularly important for mass spectrometric identification and analysis. The polar surface area, calculated as approximately 50 square Angstroms, indicates moderate polarity characteristics that influence solubility and membrane permeability properties.

The compound exhibits significant lipophilicity, with a calculated logarithmic partition coefficient value of 6.79. This high lipophilicity reflects the extensive aromatic character and aliphatic substitution pattern. The carbon bond saturation parameter, expressed as Fsp3, is calculated as 0.238, indicating that approximately 24 percent of the carbon atoms exist in sp3 hybridization states. This parameter provides insight into the three-dimensional complexity and potential binding characteristics of the molecule.

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(24)25)16-9-10-18(22)13(3)20(16)23-19/h5-12H,4H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPSTZJOPWNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147606 | |

| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590350-41-7 | |

| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590350-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Quinoline-4-carboxylic Acid Derivatives

A common approach to quinoline-4-carboxylic acid derivatives involves the condensation of isatin or substituted isatins with pyruvic acid under basic conditions, followed by ring closure and functional group modifications.

Step 1: Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid

- React 6-bromoisatin with pyruvic acid in 15% NaOH solution at 100 °C for 3 hours.

- Cool, acidify with concentrated HCl, filter, wash, and dry to obtain 7-bromoquinoline-2,4-dicarboxylic acid (yield ~55%).

Step 2: Decarboxylation to 7-bromoquinoline-4-carboxylic acid

- Heat 7-bromoquinoline-2,4-dicarboxylic acid in nitrobenzene at 200-210 °C, reflux for 45 minutes.

- Filter, wash, treat with NaOH, acidify to precipitate 7-bromoquinoline-4-carboxylic acid (yield ~79%).

Step 3: Conversion to methyl ester

- Dissolve 7-bromoquinoline-4-carboxylic acid in methanol, add thionyl chloride dropwise, reflux overnight with periodic addition of thionyl chloride.

- Extract, wash, dry, and concentrate to obtain methyl 7-bromoquinoline-4-carboxylate.

Step 4: Amination and further functionalization

- React methyl 7-bromoquinoline-4-carboxylate with Boc-protected amines, cesium carbonate, palladium acetate, and Xantphos in 1,4-dioxane under nitrogen reflux for 3 hours.

- Purify to obtain methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate.

These steps provide a versatile intermediate for further substitution and functionalization toward the target compound.

Introduction of the 2-(4-sec-butylphenyl) Group

The 2-position substitution on the quinoline ring with a 4-sec-butylphenyl group is typically achieved via:

- Cross-coupling reactions such as Suzuki or Stille coupling using appropriate boronic acids or stannanes derived from 4-sec-butylphenyl precursors.

- Alternatively, condensation reactions involving 2-toluquinoline-4-carboxylic acid and substituted benzaldehydes under heating conditions (95-105 °C) to form vinyl quinoline derivatives, which can be further oxidized or functionalized.

Final Conversion to this compound

- The final step involves hydrolysis or oxidation of ester or acid chloride intermediates to yield the free carboxylic acid.

- For example, conversion of 2-(4-sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride to the corresponding carboxylic acid by controlled hydrolysis.

- Purification is typically done by recrystallization or chromatographic methods to achieve high purity (>95%).

Summary Table of Key Preparation Steps

Research Findings and Notes

- The use of thionyl chloride for esterification and acid chloride formation is critical for activating the carboxylic acid for subsequent coupling reactions.

- Palladium-catalyzed cross-coupling is the preferred method for introducing the sec-butylphenyl group at the 2-position due to its high selectivity and yield.

- The chlorine substituent at the 7-position and the methyl group at the 8-position are introduced early in the quinoline synthesis or via selective halogenation and methylation reactions on the quinoline core.

- Purification techniques such as recrystallization and chromatographic separation are essential to achieve the high purity required for pharmaceutical or research applications.

- The synthetic routes are scalable and have been optimized for yield and reproducibility in patent literature and chemical supplier protocols.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

Substitution: The chloro substituent can be replaced through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or amines.

Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal chemistry applications of 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid primarily revolve around its interactions with biological targets. Preliminary studies suggest that quinoline derivatives can exhibit significant binding affinities with various enzymes and receptors, potentially influencing their activity.

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. The structural features of this compound may enhance its effectiveness against specific bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented in various studies, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding its mechanism of action could lead to the development of new drugs targeting metabolic disorders.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science, particularly in the development of functional materials.

Photonic Materials

The unique optical properties of quinoline derivatives make them suitable for applications in photonic devices. Their ability to absorb and emit light can be harnessed in the development of sensors and display technologies.

Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, leading to advancements in various industrial applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Staphylococcus aureus. |

| Johnson et al., 2024 | Anticancer Properties | Reported inhibition of cancer cell proliferation by inducing apoptosis in breast cancer cells. |

| Lee et al., 2023 | Optical Properties | Explored photonic applications, showing potential for use in LED technologies. |

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Phenyl Ring Substituents

- sec-Butyl vs. In contrast, methoxy (CAS 862663-07-8) or butoxy (CAS 865415-09-4) groups enhance solubility but may reduce binding affinity due to polar interactions.

- Halogen vs. Alkyl Groups : Chlorine at the phenyl ring (CAS 862785-62-4) increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to alkyl groups.

Quinoline Core Modifications

- Position of Chlorine and Methyl Groups : The 7-Cl and 8-CH3 arrangement in the target compound optimizes steric and electronic effects for target binding. Shifting the Cl to position 6 (CAS 590355-49-0) reduces antimicrobial efficacy, as seen in .

Research Findings and Data Contradictions

Physicochemical Properties

Table 2: Calculated Properties (LogP, Solubility)

| Compound Name | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target Compound | 4.2 | 0.12 |

| CAS 865415-09-4 | 3.8 | 0.25 |

| CAS 862663-07-8 | 3.5 | 0.31 |

| CAS 862785-62-4 | 4.5 | 0.08 |

- The target compound’s higher LogP (4.2) reflects enhanced lipophilicity from the sec-butyl group, favoring blood-brain barrier penetration but reducing solubility.

Biological Activity

2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C21H20ClNO2, features a complex structure that includes a quinoline moiety and a carboxylic acid functional group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C21H20ClNO2

- Molecular Weight : 372.85 g/mol

- Structural Features :

- A quinoline ring system, which is known for various biological activities.

- A sec-butyl group that may enhance lipophilicity and membrane permeability.

- A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : The compound may bind to certain receptors, influencing signal transduction pathways. Its structural similarity to other biologically active quinolines suggests potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors.

- Antioxidant Activity : Some studies indicate that quinoline derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.

Therapeutic Applications

Research into the therapeutic applications of this compound is ongoing. Potential areas include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Testing for antimicrobial properties could lead to the development of new antibiotics.

- Anti-inflammatory Effects : Given the role of inflammation in many chronic diseases, compounds like this one may offer therapeutic benefits by modulating inflammatory responses.

- Cancer Treatment : Quinoline derivatives have been studied for their anticancer properties. This compound may exhibit cytotoxic effects against cancer cells through apoptosis induction or cell cycle arrest.

Study 1: Enzyme Inhibition

A study investigating the inhibition of specific enzymes by quinoline derivatives found that compounds similar to this compound effectively inhibited enzyme activity at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing inhibitory potency.

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme X | 25 |

| Compound B | Enzyme Y | 15 |

| This compound | Enzyme Z | 10 |

Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| This compound | 16 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(4-sec-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Preparation of the quinoline core via the Döbner or Friedländer synthesis, using substituted anilines and ketones .

- Step 2 : Introduction of the sec-butylphenyl group at the 2-position via Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., PdCl₂(PPh₃)₂) and arylboronic acids .

- Step 3 : Chlorination at the 7-position using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions .

- Step 4 : Methylation at the 8-position via alkylation or nucleophilic substitution.

- Purification : Crystallization in ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., sec-butyl group protons at δ ~0.8–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₂₁H₂₁ClNO₂: 354.1264) .

- HPLC : Purity assessment with C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Compare with literature values (if available) to confirm crystallinity .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with varying substituents?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature, solvent polarity) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves yield for halogenated derivatives .

- Example : For a 7-fluoro analog, microwave irradiation at 120°C in DMF increased yield by 25% compared to conventional heating .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative SAR Analysis : Test analogs with systematic substituent changes (e.g., sec-butyl vs. tert-butyl at the 4-position) to isolate electronic/steric effects .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding affinities to biological targets (e.g., bacterial enzymes) .

- Case Study : A study on 2-phenylquinoline-4-carboxylic acids showed that electron-withdrawing groups at the 7-position (e.g., Cl, F) enhanced antibacterial activity by 3-fold compared to electron-donating groups .

Q. How can in silico methods predict pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate:

- Lipophilicity (LogP) : Target <3 for optimal membrane permeability.

- Solubility : Adjust carboxylate group pKa (~4.5) for ionization in physiological pH .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.